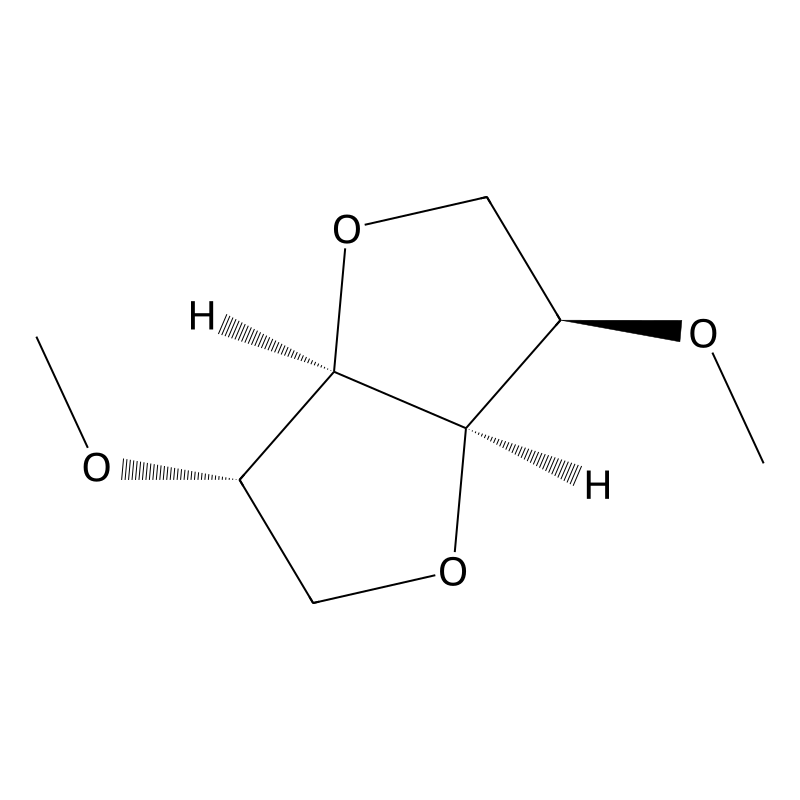Dimethyl isosorbide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Dimethyl isosorbide is a bio-based solvent derived from isosorbide, an anhydro sugar alcohol obtained from renewable resources such as corn or sugar beets. This compound is recognized for its effectiveness as a green alternative to conventional dipolar solvents like dimethyl sulfoxide and dimethylformamide. Dimethyl isosorbide exhibits high boiling points and low toxicity, making it suitable for various applications in the chemical and pharmaceutical industries. Its chemical structure features two methyl groups attached to the isosorbide framework, enhancing its solvent properties and compatibility with a wide range of organic compounds.
Drug Delivery and Formulation
- Solvent and Cosolvent: DMI's ability to dissolve poorly water-soluble drugs makes it a valuable tool in drug delivery research []. It can act as a solvent for hydrophobic drugs, improving their bioavailability and facilitating formulation development []. Additionally, DMI can be used as a cosolvent with water to enhance the solubility of polar drugs [].
- Penetration Enhancer: DMI demonstrates potential as a penetration enhancer, promoting the delivery of drugs across biological membranes []. This property could be beneficial in topical drug delivery, increasing the absorption of medications through the skin.
Biocompatible and Sustainable Alternative
- Biodegradable and Biocompatible: DMI exhibits good biodegradability and biocompatibility, making it a promising alternative to traditional solvents in various research applications []. This characteristic minimizes environmental impact and potential toxicity concerns compared to some conventional solvents.
- Green Chemistry: Derived from renewable resources, DMI aligns with the principles of green chemistry, promoting sustainable practices in scientific research []. This aspect is crucial for minimizing the environmental footprint of research activities.
Other Potential Applications
- Cosmetics and Personal Care: DMI finds application in cosmetic and personal care products due to its ability to improve product consistency, texture, and penetration of active ingredients [].
- Agrochemicals: Research explores the use of DMI as a solvent and carrier for agrochemicals, potentially improving their efficacy and reducing environmental impact [].
Dimethyl isosorbide has been studied for its biological properties, particularly in terms of its safety and environmental impact. It has demonstrated low toxicity levels, making it a favorable choice in formulations where human exposure may occur. Furthermore, its biodegradability enhances its appeal in sustainable chemistry applications, aligning with increasing regulatory demands for environmentally friendly solvents .
Several synthesis methods have been developed for dimethyl isosorbide:
- Etherification with Dimethyl Carbonate: This method involves the reaction of isosorbide with dimethyl carbonate in the presence of various catalysts (both acid and base). The process can yield high purity and yields of dimethyl isosorbide .
- One-Pot Synthesis from D-Sorbitol: A direct method from D-sorbitol using dimethyl carbonate has been reported. This approach simplifies the synthesis by combining multiple steps into one reaction vessel, improving efficiency and reducing waste .
- Catalytic Methods: Various catalytic systems, including organocatalysts and heterogeneous acid catalysts, have been explored to optimize yields and reaction conditions for synthesizing dimethyl isosorbide from renewable feedstocks .
Dimethyl isosorbide shares structural similarities with several other compounds derived from sugar alcohols or ethers. Below are some comparable compounds along with their unique features:
| Compound | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl Isosorbide | Similar backbone | Lower boiling point; used in fragrance applications. |
| Propylene Glycol | Different backbone | Commonly used as an antifreeze agent; less biodegradable than dimethyl isosorbide. |
| Dimethyl Sulfoxide | Similar functional group | High polarity; widely used but higher toxicity compared to dimethyl isosorbide. |
| Dimethylformamide | Similar functional group | Strong solvent capabilities; associated with higher toxicity concerns. |
Dimethyl isosorbide stands out due to its renewable sourcing, lower toxicity profile, and effectiveness as a green solvent alternative compared to these similar compounds.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 106 of 107 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website








